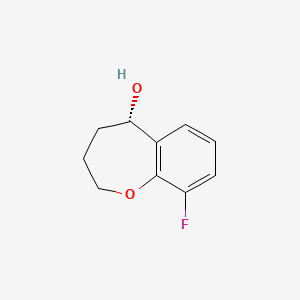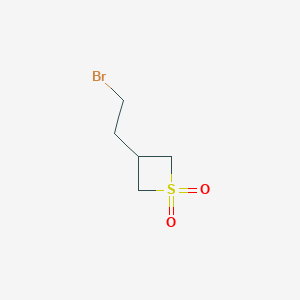
3-(2-Bromoethyl)thietane 1,1-dioxide
Descripción general
Descripción
3-(2-Bromoethyl)thietane 1,1-dioxide, also known as BTE, is a heterocyclic organic compound. It has a molecular formula of C5H9BrO2S . This compound has gained much interest in scientific research and industry for its unique properties and potential applications.
Synthesis Analysis
3-Substituted Thietane-1,1-Dioxides, such as 3-(2-Bromoethyl)thietane 1,1-dioxide, were synthesized by reacting 3,5-dibromo-1- (1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The 5-aryloxy- and 5-arenesulfonyl-3-bromo-1- (1,1-dioxothietan-3-yl)-1,2,4-triazoles were synthesized via oxidation by H2O2 of 5-aryloxy- and 5-phenylsulfanyl-3-bromo-1,2,4-triazoles containing thietane or thietane oxide rings .Molecular Structure Analysis
The molecular structure of 3-(2-Bromoethyl)thietane 1,1-dioxide is represented by the formula C5H9BrO2S . It has an average mass of 213.093 Da and a monoisotopic mass of 211.950653 Da .Aplicaciones Científicas De Investigación
Novel Brominated Flame Retardants
One area of research that is tangentially related due to the involvement of brominated compounds is the study of novel brominated flame retardants (NBFRs). NBFRs are increasingly used in consumer goods and have been the subject of extensive study for their environmental fate and potential risks. This research highlights the importance of monitoring and studying such compounds for environmental and health implications (Zuiderveen, Slootweg, & de Boer, 2020).
Photocatalytic Applications
Another relevant field of study is the development and use of metal-organic frameworks (MOFs) and titanium dioxide (TiO2) nanoparticles for gas separation, purification, and photocatalytic applications. These materials, known for their unique pore structures and surfaces, are explored for environmental remediation, including CO2 capture and the breakdown of pollutants under light irradiation. This research demonstrates the potential for using advanced materials in tackling environmental challenges and could suggest avenues for the application of compounds like "3-(2-Bromoethyl)thietane 1,1-dioxide" in similar contexts (Lin et al., 2017).
Environmental and Chemical Processing
The application of advanced materials for environmental and chemical processing is a broad area that includes the development of catalysts for biofuel production, the study of membranes for gas separation, and the exploration of green chemical syntheses. These studies underline the importance of innovative materials and processes in improving efficiency, reducing environmental impact, and advancing the production of chemicals and fuels (Beckman, 2004).
Propiedades
IUPAC Name |
3-(2-bromoethyl)thietane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2S/c6-2-1-5-3-9(7,8)4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXUJUMUTXFSHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethyl)thietane 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



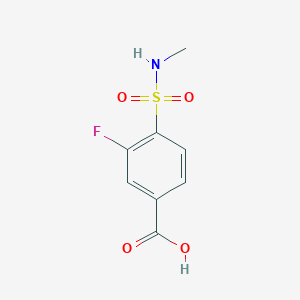

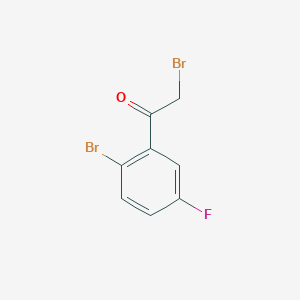
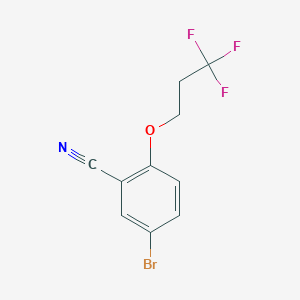
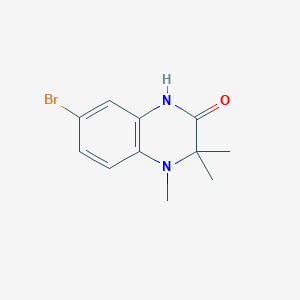
amine](/img/structure/B1450420.png)
![N2-[2-(4-fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine](/img/structure/B1450424.png)
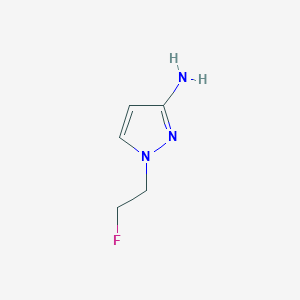
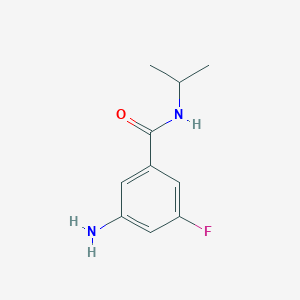
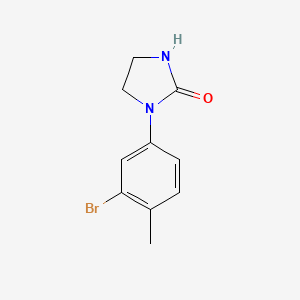
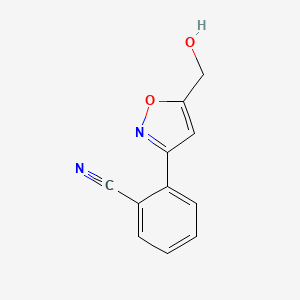
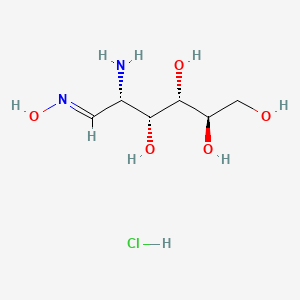
![4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine](/img/structure/B1450431.png)
